molecular formula C10H10BrFO2 B6292858 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde CAS No. 2413441-10-6

6-Bromo-2-fluoro-3-isopropoxybenzaldehyde

Cat. No.: B6292858
CAS No.: 2413441-10-6
M. Wt: 261.09 g/mol
InChI Key: INCJYCLPSVYCOD-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrFO2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3 . This indicates the presence of bromine, fluorine, and isopropoxy groups attached to a benzaldehyde core.


Physical and Chemical Properties Analysis

This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate : A study by Chen Bing-he (2008) explored the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which involves a process similar to that used for derivatives of 6-bromo-2-fluoro-3-isopropoxybenzaldehyde. This process includes bromination and hydrolysis to produce 4-bromo-2-fluorobenzaldehyde, followed by cyanidation, methoxylation, hydrolysis, and esterification, resulting in a high purity product (Chen Bing-he, 2008).

  • Telescoping Process in Drug Intermediate Synthesis : Nishimura and Saitoh (2016) discussed improving the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, starting from a compound structurally related to this compound. They introduced a telescoping process, reducing isolation processes and increasing yield and purity, which is significant for the efficient production of intermediates in pharmaceutical research (Nishimura & Saitoh, 2016).

  • Molecular Structure and Properties Analysis : Tursun et al. (2015) conducted an in-depth analysis of the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde, a compound similar to this compound. They used X-ray diffraction and vibrational spectroscopy, supported by computational studies, to understand the molecular conformation and characteristic frequencies, which is crucial for the development of new compounds in scientific research (Tursun et al., 2015).

Biological and Medicinal Applications

  • Antimicrobial Activities of Fluorinated Compounds : Jagadhani et al. (2014) investigated the synthesis and antimicrobial screening of fluorinated chromones and chlorochromones derived from bromo-2-fluorobenzaldehyde, a compound related to this compound. Their findings indicate the potential of these fluorinated compounds in antimicrobial applications (Jagadhani, Kundalikar & Karale, 2014).

  • Synthesis of Benzothiazepines and Pyrazolines : Another study by Jagadhani et al. (2015) focused on synthesizing fluorinated 1,5-benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde. The research highlights the potential of these synthesized compounds in biological applications, demonstrating the versatility of halogenated benzaldehydes in medicinal chemistry (Jagadhani, Kundlikar & Karale, 2015).

Safety and Hazards

The safety data sheet (SDS) for 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde is available for further safety and hazard information .

Properties

IUPAC Name

6-bromo-2-fluoro-3-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCJYCLPSVYCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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